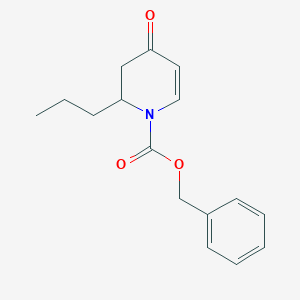
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one, also known as Tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. It was first synthesized in 1950 and was later approved by the FDA as a medication for the treatment of Alzheimer's disease in 1993. Tacrine is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, Tacrine increases the levels of acetylcholine in the brain, which improves cognitive function in Alzheimer's patients.
作用机制
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one increases the levels of acetylcholine in the brain, which improves cognitive function in Alzheimer's patients.
Biochemical and Physiological Effects
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been shown to improve cognitive function in Alzheimer's patients by increasing the levels of acetylcholine in the brain. It has also been shown to have neuroprotective effects and can help to prevent the degeneration of neurons in the brain.
实验室实验的优点和局限性
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one is a potent inhibitor of acetylcholinesterase and has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. However, it has several limitations, including its short half-life, which requires frequent dosing, and its potential for hepatotoxicity.
未来方向
There are several future directions for research on 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one. One area of research is the development of new and improved acetylcholinesterase inhibitors that have fewer side effects and longer half-lives. Another area of research is the development of new therapies for the treatment of Alzheimer's disease that target other mechanisms of the disease, such as amyloid beta accumulation and neuroinflammation. Additionally, 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been shown to have potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease, and further research is needed to explore these potential applications.
合成方法
The synthesis of 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one involves several steps, starting with the reaction of 2-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole with ethyl formate to form the corresponding ethyl ester. This ester is then hydrolyzed to form the corresponding carboxylic acid, which is then converted to the amide by reacting it with ammonia. The amide is then cyclized using phosphorus oxychloride to form 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one.
科学研究应用
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in Alzheimer's patients by increasing the levels of acetylcholine in the brain. 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease.
属性
CAS 编号 |
5464-89-1 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
10-methyl-1,2,3,4-tetrahydroacridin-9-one |
InChI |
InChI=1S/C14H15NO/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2,4,6,8H,3,5,7,9H2,1H3 |
InChI 键 |
FGVSSSCNMCYKJG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)C(=O)C3=CC=CC=C31 |
规范 SMILES |
CN1C2=C(CCCC2)C(=O)C3=CC=CC=C31 |
其他 CAS 编号 |
5464-89-1 |
溶解度 |
32 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



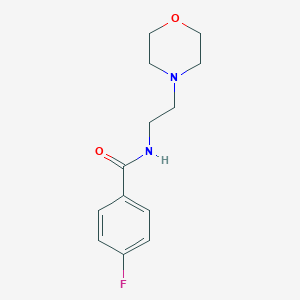
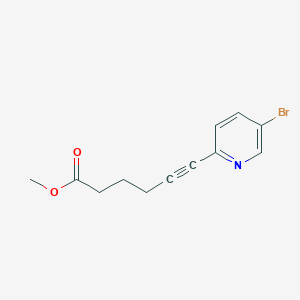
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
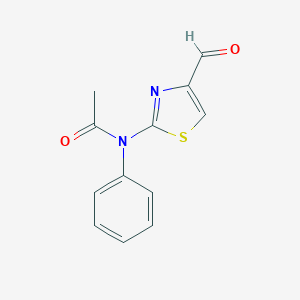
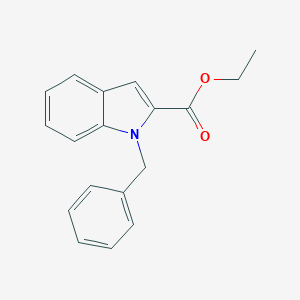
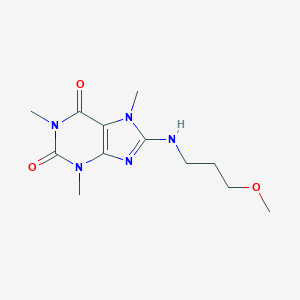

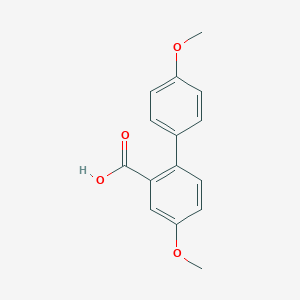
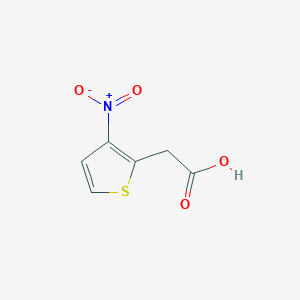
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)


